ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can result in various substituted indole derivatives .
Scientific Research Applications
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Properties
Molecular Formula |
C24H25BrN4O3 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C24H25BrN4O3/c1-2-32-24(31)23-18-14-22(30)19(25)15-20(18)29(17-6-4-3-5-7-17)21(23)16-28-12-10-27(9-8-26)11-13-28/h3-7,14-15,30H,2,9-13,16H2,1H3 |
InChI Key |
OLGQPIYPTODGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N |
Origin of Product |
United States |
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